4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile
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Overview
Description
4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, an imidazolidinone moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of 3,4-dichlorobenzylamine with a suitable carbonyl compound to form the imidazolidinone ring.
Furan Ring Introduction: The furan ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated benzonitrile.
Final Assembly: The final step involves the condensation of the imidazolidinone intermediate with the furan-benzonitrile derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the imidazolidinone and furan rings may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-{(Z)-[1-(3,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile: is similar to other compounds containing imidazolidinone and furan moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorobenzyl and furan moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H13Cl2N3O3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-[5-[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzonitrile |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-17-7-3-14(9-18(17)24)12-27-21(28)19(26-22(27)29)10-16-6-8-20(30-16)15-4-1-13(11-25)2-5-15/h1-10H,12H2,(H,26,29)/b19-10- |
InChI Key |
IOTOIZHVAMYJOC-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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